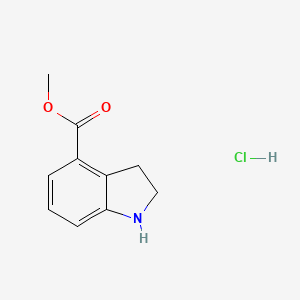

Methyl indoline-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 2,3-dihydro-1H-indole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9;/h2-4,11H,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSHOJQKDISHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCNC2=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-40-7 | |

| Record name | methyl 2,3-dihydro-1H-indole-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl indoline-4-carboxylate hydrochloride" chemical structure

[1]

Executive Summary

Methyl indoline-4-carboxylate hydrochloride (CAS: 1187927-40-7) is a specialized bicyclic scaffold employed in high-value medicinal chemistry campaigns. Unlike its aromatic precursor (indole), the indoline core offers a distinct three-dimensional vector and increased basicity (

This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis from methyl indole-4-carboxylate, handling protocols to prevent oxidative degradation, and its strategic application in kinase and GPCR ligand design.

Chemical Identity & Physical Profile[1][2]

| Parameter | Technical Specification |

| IUPAC Name | Methyl 2,3-dihydro-1H-indole-4-carboxylate hydrochloride |

| Common Name | Methyl indoline-4-carboxylate HCl |

| CAS Number | 1187927-40-7 (Salt); 155135-61-8 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 213.66 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents |

| pKa (Calc) | ~4.5 (Conjugate acid of indoline N) |

| Storage | Critical: Store at 2–8°C under inert gas (Argon/Nitrogen).[1][2][3] Hygroscopic. |

Synthesis & Manufacturing Protocol

The synthesis of methyl indoline-4-carboxylate is non-trivial due to the electron-withdrawing nature of the C4-ester, which deactivates the indole ring toward electrophilic reduction. Standard hydrogenation can be sluggish. The preferred laboratory-scale method utilizes Sodium Cyanoborohydride (

Retrosynthetic Logic & Workflow

The workflow proceeds via the selective reduction of the commercially available Methyl indole-4-carboxylate , followed by immediate salt formation to arrest oxidative reversion.

Figure 1: Step-wise synthesis workflow for the selective reduction of the indole core.

Detailed Experimental Protocol

Safety Note:

Step 1: Selective Reduction

-

Dissolution: Charge a round-bottom flask with Methyl indole-4-carboxylate (1.0 eq) and Glacial Acetic Acid (0.5 M concentration relative to substrate).

-

Activation: Cool the solution to 10°C.

-

Reagent Addition: Add Sodium Cyanoborohydride (3.0 eq) portion-wise over 30 minutes. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target Mass: M+1 = 178.2).

-

Note: If starting material persists, add an additional 0.5 eq of

.

-

Step 2: Isolation of Free Base

-

Quench: Pour the reaction mixture carefully into ice-cold water.

-

Neutralization: Basify to pH ~9 using saturated aqueous

or 1M NaOH. Caution: Gas evolution. -

Extraction: Extract 3x with Ethyl Acetate (EtOAc).

-

Drying: Wash combined organics with brine, dry over

, and concentrate in vacuo to yield the crude indoline oil.

Step 3: Hydrochloride Salt Formation

-

Solubilization: Dissolve the crude oil in a minimal amount of anhydrous Diethyl Ether or Dichloromethane (DCM).

-

Acidification: Dropwise add 4M HCl in Dioxane (1.2 eq) at 0°C. A white/off-white precipitate should form immediately.

-

Filtration: Filter the solid under Argon atmosphere.

-

Washing: Wash the filter cake with cold anhydrous ether to remove residual acetic acid or indole impurities.

-

Drying: Dry under high vacuum for 12 hours.

Reactivity & Handling (Self-Validating Systems)

The indoline core is susceptible to oxidative aromatization . Reverting to the indole is thermodynamically favorable. To ensure data integrity, researchers must treat the handling of this compound as a self-validating system.

The "Indole Reversion" Check

Before using the material in critical assays, perform a rapid UV-Vis or TLC check.

-

Indoline (Product): Non-fluorescent or weak fluorescence under UV (254 nm).

-

Indole (Degradant): Intensely fluorescent.

-

Validation: If the sample glows bright blue/purple under UV, significant oxidation has occurred. Recrystallize immediately.

Chemical Compatibility[5]

-

Base Sensitivity: The methyl ester is susceptible to hydrolysis. Avoid strong aqueous bases (LiOH, NaOH) unless the carboxylic acid is the desired product.

-

Acylation: The secondary amine (N1) is highly nucleophilic. It readily reacts with acid chlorides, isocyanates, and sulfonyl chlorides. This is the primary vector for library generation.

Applications in Drug Discovery[2][5][6][7][8][9]

Methyl indoline-4-carboxylate serves as a constrained amino-ester scaffold. The 4-position substitution creates a unique vector that projects substituents into specific hydrophobic pockets of target proteins, distinct from the more common 5- or 6-substituted indolines.

Target Class Utility

-

Kinase Inhibitors (JNK3, MAP Kinase): The indoline NH acts as a hydrogen bond donor to the hinge region, while the 4-ester (or its amide derivatives) accesses the solvent-exposed front pocket.

-

GPCR Antagonists (Histamine H3): Used to rigidify the linker between the pharmacophore and the basic amine, improving selectivity over H4 subtypes.

-

Tryptophan Dioxygenase (TDO) Inhibitors: The scaffold mimics the tryptophan substrate, with the 4-position modification blocking enzymatic turnover.

Mechanistic Diagram: Pharmacophore Vectors

This diagram illustrates how the molecule interacts within a theoretical binding pocket.

Figure 2: Pharmacophore mapping of the indoline-4-carboxylate scaffold.

References

-

BenchChem. this compound Product Data. Retrieved from Benchchem.com. Link

-

Gribble, G. W., et al. (1974).[4] Reactions of Sodium Borohydride in Acidic Media. Selective Reduction of Indoles to Indolines. Journal of the American Chemical Society.[4]

-

Sigma-Aldrich. Methyl indole-4-carboxylate Safety & Properties. Retrieved from SigmaAldrich.com. Link

-

PubChem. Methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride (Compound Summary). National Library of Medicine. Link

-

ChemicalBook. 2,3-Dihydro-1H-indole-4-carboxylic acid methyl ester hydrochloride Properties.Link

Sources

- 1. methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | C10H12ClNO2 | CID 19828511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-DIHYDRO-1H-INDOLE-4-CARBOXYLIC ACID METHYL ESTER HYDROCHLORIDE | 155135-61-8 [chemicalbook.com]

- 3. Methyl isoindoline-4-carboxylate hydrochloride - Lead Sciences [lead-sciences.com]

- 4. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

A Technical Guide to the Safe Handling of Methyl Indoline-4-Carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed overview of the essential safety and handling protocols for Methyl indoline-4-carboxylate hydrochloride (CAS No. 1187927-40-7). As a key building block in medicinal chemistry and pharmacological research, understanding its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1] The indoline scaffold is a privileged structure in many biologically active molecules, making this compound and its derivatives valuable in the development of novel therapeutics, including potential anticancer and antiviral agents.[1][2][3][4][5] This document synthesizes available safety data from related compounds to provide a comprehensive framework for its responsible use.

Compound Profile and Hazard Identification

Chemical and Physical Properties

A clear understanding of the compound's properties is the foundation of safe handling.

| Property | Value | Source |

| CAS Number | 1187927-40-7 | J&K Scientific[6] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | Benchchem[1] |

| Molecular Weight | 213.66 g/mol | Benchchem[1] |

| Form | Solid | Sigma-Aldrich[7] |

| Melting Point | 68-71 °C (for Methyl indole-4-carboxylate) | Sigma-Aldrich[7] |

GHS Hazard Classification

Based on available data for the hydrochloride salt and its isomers, the compound is classified as hazardous.[1][8] The primary hazards are summarized below.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Benchchem[1], PubChem[8]

These classifications indicate that this compound should be handled with care, using appropriate personal protective equipment (PPE) to avoid ingestion, skin contact, eye contact, and inhalation of dust.[1][8][9]

Core Safety and Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls

The first line of defense is to minimize exposure at the source.

-

Ventilation: Always handle this compound in a well-ventilated area.[10][11] A certified chemical fume hood is required for all weighing and transfer operations to prevent the inhalation of dust or aerosols.[9]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the laboratory.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact with the chemical.

-

Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[12] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[10] Hands should be washed thoroughly with soap and water after removing gloves.[12]

-

Body Protection: A lab coat or other protective clothing is required.[12] For larger quantities or in the event of a spill, impervious clothing may be necessary.[10]

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[7][10]

Safe Handling and Storage Workflow

A systematic approach to handling and storage is critical to prevent accidents and maintain compound integrity.

Caption: Workflow for Safe Handling and Storage.

Storage Requirements

Proper storage is crucial for both safety and maintaining the chemical's integrity.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10][11][12]

-

Conditions to Avoid: Protect from moisture, direct sunlight, and air contact.[12]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following first-aid procedures should be followed in case of accidental exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if you feel unwell.[12] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation occurs, seek medical attention.[11][12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[11][12] |

| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately. |

Spill and Disposal Procedures

A clear protocol for spill management and waste disposal is essential.

Caption: Spill Response and Disposal Workflow.

For spills, avoid generating dust.[9] Use an inert absorbent material like clay or diatomaceous earth to clean up the spill.[12] All waste materials should be placed in a suitable, closed container for disposal by a licensed professional, in accordance with local, state, and federal regulations.[9][11]

Toxicological and Ecotoxicological Information

While specific toxicological data for this compound is limited, the GHS classifications indicate potential health effects.[1][8] Indole derivatives, in general, can have a range of biological activities, and some have been shown to be cytotoxic to cancer cells.[1][3] High doses of some indole compounds can have adverse effects, including neurotoxicity.[3]

There is limited information available on the ecotoxicological effects of this specific compound. However, related indole compounds are classified as very toxic to aquatic life.[9] Therefore, it is crucial to prevent the release of this compound into the environment.[9]

References

- Chemical Safety Data Sheet MSDS / SDS - Methyl indole-2-carboxyl

- SAFETY D

- INDOLINE MSDS CAS-No.: 496-15-1 MSDS. (2018, July 26). Loba Chemie.

- Methyl indole-4-carboxyl

- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre

- Methyl indole-4-carboxylate 99 39830-66-5. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, November 18). TCI Chemicals.

- Diazonium compound. (n.d.). In Wikipedia.

- SAFETY DATA SHEET. (2025, October 16). Sigma-Aldrich.

- INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- This compound|CAS 1187927-40-7. (n.d.). Benchchem.

- methyl 2,3-dihydro-1H-isoindole-4-carboxyl

- This compound | 1187927-40-7. (n.d.). J&K Scientific LLC.

- Methyl isoindoline-4-carboxylate hydrochloride. (n.d.). Lead Sciences.

- Development and Application of Indolines in Pharmaceuticals. (2023, February 1). PMC - NIH.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

Sources

- 1. This compound|CAS 1187927-40-7 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 吲哚-4-甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | C10H12ClNO2 | CID 19828511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

Methyl Indoline-4-Carboxylate Hydrochloride: A Technical Guide to Purity and Specifications

An In-depth Technical Guide

Abstract

Methyl indoline-4-carboxylate hydrochloride (CAS No: 1187927-40-7) is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its utility as a scaffold for synthesizing a range of biologically active molecules necessitates a thorough understanding of its quality attributes.[2] This technical guide provides an in-depth analysis of the purity specifications, potential impurity profiles, and the analytical methodologies required to qualify this reagent for research and development. Adherence to these principles is critical for ensuring the reproducibility and integrity of scientific outcomes.

Introduction: The Role of a Versatile Building Block

The indoline scaffold is a privileged structure found in numerous pharmaceuticals and bioactive natural products.[1][3] this compound serves as a key intermediate, enabling chemists to introduce diverse functionalities onto the indoline core.[2] Its applications are extensive, from the development of novel anticancer agents to neuroprotective compounds.[1]

Given its foundational role, the purity of this reagent is paramount. Undefined impurities can lead to spurious biological data, introduce artifacts in screening campaigns, and complicate structure-activity relationship (SAR) studies. This guide establishes a framework for the comprehensive assessment of this compound, ensuring it meets the stringent quality demands of the pharmaceutical research landscape.

Physicochemical and Handling Specifications

Precise identification and proper handling are the first steps in quality control. The hydrochloride salt form is typically used to improve the compound's stability and solubility in aqueous media.[1]

| Property | Specification | Source(s) |

| IUPAC Name | methyl 2,3-dihydro-1H-indole-4-carboxylate;hydrochloride | [4] |

| CAS Number | 1187927-40-7 | [1][4] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [1] |

| Molecular Weight | 213.66 g/mol | [1] |

| Appearance | Off-white to light-colored solid or crystalline powder | [2] |

| Purity (Typical) | ≥97% (HPLC) | [5] |

| Storage Conditions | 2-8°C, store under inert gas, away from moisture | [5][6][7] |

Purity Profile and Specification Rationale

A comprehensive purity assessment extends beyond a simple percentage value. It requires an understanding of the synthetic route to anticipate potential process-related impurities. The synthesis of this compound often involves the cyclization of a substituted precursor followed by esterification and salt formation.[1]

Causality of Impurity Formation

The manufacturing process can introduce several classes of impurities. Incomplete reactions may leave residual starting materials. Side reactions can generate isomeric or related-substance impurities. Finally, the hydrolysis of the methyl ester functional group is a common degradation pathway, particularly if the material is exposed to moisture or non-neutral pH.[8]

Table of Potential Impurities

| Impurity Name | Structure (Hypothetical) | Origin | Typical Limit |

| Indoline-4-carboxylic acid | The hydrolyzed ester | Degradation/Hydrolysis | ≤ 0.5% |

| Starting Phenylhydrazine | Precursor from cyclization step | Incomplete Reaction | ≤ 0.2% |

| Isomeric Impurities | e.g., Methyl indoline-5/6/7-carboxylate | Non-selective synthesis | ≤ 1.0% |

| Residual Solvents | e.g., Methanol, Ethanol, Dichloromethane | Purification Process | Per ICH Q3C |

Note: The structures and limits are illustrative and should be confirmed for a specific batch through rigorous analytical testing.

Analytical Workflows for Quality Control

A multi-technique approach is essential for the robust characterization of this compound. This self-validating system ensures that identity, purity, and quality are confirmed through orthogonal methods.

Visualizing the QC Process

The following diagram outlines the logical flow of the analytical quality control process for qualifying a new batch of the material.

Caption: Quality Control Workflow for Methyl Indoline-4-Carboxylate HCl.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. A reverse-phase method is ideal for separating the target compound from more polar or non-polar impurities.[9][10]

Expert Rationale: The C18 stationary phase provides excellent retention for the aromatic indoline structure, while a gradient elution of acetonitrile in water allows for the separation of a wide range of potential impurities, from highly polar starting materials to less polar byproducts. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape for the protonated amine.[9]

Protocol: HPLC Purity Determination

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm and 254 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.

-

Acceptance Criteria: Main peak area ≥ 97.0%. No single impurity > 0.5%.

Structural Confirmation: NMR and Mass Spectrometry

While HPLC provides quantitative purity, it does not confirm the chemical structure. Spectroscopic methods are essential for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide an unambiguous fingerprint of the molecule's structure.[11] The proton spectrum will confirm the presence of the aromatic and aliphatic protons, their integrations, and their coupling patterns. The carbon spectrum confirms the number of unique carbon environments. Data should be compared against a known reference standard or theoretically predicted spectra.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For methyl indoline-4-carboxylate (the free base), the expected [M+H]⁺ ion would be approximately 178.08 m/z. This provides a rapid and accurate confirmation of the parent mass.

Visualizing Key Chemical Structures

Understanding the structures of the target compound and its primary degradation product is crucial for interpreting analytical data.

Caption: Target Compound and its Primary Hydrolytic Impurity.

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound and related compounds are classified as irritants.[12][13]

-

Hazard Statements: Causes skin and serious eye irritation.[12][13] May cause respiratory irritation. Harmful if swallowed.[14]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.[15]

-

Storage: Keep the container tightly sealed in a dry and cool place (2-8°C) to prevent degradation, particularly hydrolysis.[5][7]

Conclusion

The quality of starting materials is a non-negotiable prerequisite for successful and reproducible research in drug development. For a key intermediate like this compound, a rigorous, multi-faceted analytical approach is required. By combining chromatographic techniques for purity assessment with spectroscopic methods for structural confirmation, researchers can establish a high degree of confidence in the material's identity and quality. This guide provides the necessary framework and protocols to empower scientists to make informed decisions, ensuring the integrity of their chemical biology and medicinal chemistry programs.

References

-

MySkinRecipes. (n.d.). Methyl isoindoline-4-carboxylate hydrochloride. Retrieved from [Link]

-

MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride. Retrieved from [Link]

-

Lead Sciences. (n.d.). Methyl isoindoline-4-carboxylate hydrochloride. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

-

ResearchGate. (2015). RP-HPLC method development and validation for the determination of methylcobalamin and pregabalin in combined capsule dosage form. Retrieved from [Link]

-

ScienceDirect. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2024). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. Retrieved from [Link]

-

MDPI. (2020). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

-

Loba Chemie. (2018). INDOLINE MSDS. Retrieved from [Link]

-

alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Cabergoline-impurities. Retrieved from [Link]

-

Semantic Scholar. (2019). divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Retrieved from [Link]

-

ACS Publications. (2013). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

Sources

- 1. This compound|CAS 1187927-40-7 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Methyl isoindoline-4-carboxylate hydrochloride - Lead Sciences [lead-sciences.com]

- 6. Methyl isoindoline-4-carboxylate hydrochloride [myskinrecipes.com]

- 7. anahuac.mx [anahuac.mx]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cetjournal.it [cetjournal.it]

- 10. researchgate.net [researchgate.net]

- 11. tetratek.com.tr [tetratek.com.tr]

- 12. tcichemicals.com [tcichemicals.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | C10H12ClNO2 | CID 19828511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cdhfinechemical.com [cdhfinechemical.com]

Unlocking the 4-Position: Process Enablement of Methyl Indoline-4-Carboxylate HCl

Executive Summary

Methyl indoline-4-carboxylate hydrochloride (CAS: 1187927-40-7) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike the easily accessible 5- or 6-substituted indole derivatives, the 4-position is sterically and electronically challenging to functionalize due to the inherent reactivity of the indole core (which favors electrophilic substitution at C3).

The "discovery" of this molecule is not defined by its isolation from nature, but by the chemical enablement of a scalable synthetic route.[1] This guide details the technical evolution from the classic Leimgruber-Batcho synthesis to the modern selective reduction protocols that unlock this specific building block.[1] This scaffold is critical for increasing Fsp³ character in drug candidates, serving as a conformationally restricted amino-ester for PARP inhibitors, MDM2 antagonists, and GPCR ligands.[1]

Part 1: Structural Significance & Retrosynthetic Analysis[1]

The indoline core offers a distinct advantage over its oxidized indole counterpart: three-dimensionality . While indoles are planar aromatics, indolines introduce a "kink" in the molecule, improving solubility and allowing for specific vectoral projection of substituents (the "escape from Flatland" in drug design).[1]

The "4-Position Problem"

Direct functionalization of an indoline or indole at the 4-position is notoriously difficult:

-

Electrophilic Aromatic Substitution (EAS): Occurs exclusively at C3 (or C5/C7 if C3 is blocked).[1]

-

Lithiation: Directed ortho-lithiation (DoM) typically occurs at C2.[1]

Therefore, the synthesis must be retrosynthetically designed from a pre-functionalized benzene precursor rather than functionalizing the heterocycle late-stage.[1]

Figure 1: Retrosynthetic logic requiring the construction of the pyrrole ring onto a pre-substituted benzene core.[1]

Part 2: The Evolution of Synthetic Routes[1]

Generation 1: The Leimgruber-Batcho Protocol

The historical breakthrough for accessing 4-substituted indoles was the Leimgruber-Batcho Indole Synthesis .

-

Mechanism: Condensation of o-nitrotoluene derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization.[1]

-

Pros: High reliability for the 4-position; tolerates esters.

-

Cons: Requires handling of nitro-compounds; the reduction step (often using Raney Ni/Hydrazine) can be hazardous at scale.

Generation 2: The Modern Process (Recommended)

For the specific synthesis of Methyl indoline-4-carboxylate HCl , a two-stage "Process-Ready" approach is preferred.[1] This involves the Gribble Reduction , which uses Sodium Cyanoborohydride (NaCNBH₃) in acetic acid to selectively reduce the indole double bond without touching the ester or the benzene ring.[1]

Part 3: Detailed Experimental Protocol

Objective: Synthesis of Methyl indoline-4-carboxylate HCl (10g Scale). Precursor: Methyl indole-4-carboxylate (commercially available or synthesized via Leimgruber-Batcho).

Step 1: Selective Reduction (Indole Indoline)

Reaction Principle: Protonation of the indole C3 creates an iminium ion at C2, which is then susceptible to hydride attack.[1]

| Reagent | Role | Equiv. | Hazards |

| Methyl indole-4-carboxylate | Substrate | 1.0 | Irritant |

| NaCNBH₃ | Reducing Agent | 3.0 | Toxic (Generates HCN with acid) |

| Glacial Acetic Acid | Solvent/Proton Source | Excess | Corrosive |

| Water | Quench | - | - |

| NaOH (aq) | Neutralization | - | Corrosive |

Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and thermometer. Vent the system through a bleach scrubber (to neutralize any potential HCN).[1]

-

Dissolution: Charge Methyl indole-4-carboxylate (10.0 g, 57.1 mmol) and Glacial Acetic Acid (150 mL). Stir at 15°C until fully dissolved.

-

Addition: Add NaCNBH₃ (10.8 g, 171 mmol) portion-wise over 30 minutes. Critical: Maintain temperature < 20°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.

-

IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 2:1).[1] The fluorescent indole spot should disappear, replaced by a non-fluorescent, lower Rf indoline spot.

-

-

Quench: Cool to 0°C. Slowly add water (50 mL).

-

Workup: Concentrate the acetic acid under reduced pressure (rotary evaporator). Dilute the residue with water (100 mL) and basify to pH > 10 using 4M NaOH (keep cool!).

-

Extraction: Extract with Dichloromethane (DCM) (

mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the Free Base as a pale yellow oil.[1]

Step 2: Salt Formation (Free Base Hydrochloride)

The free base is prone to oxidation (turning brown/black) upon air exposure.[1] Conversion to the HCl salt is mandatory for stability.[1]

-

Dissolution: Dissolve the crude oil in anhydrous Diethyl Ether (100 mL) or 1,4-Dioxane.

-

Precipitation: Cool to 0°C. Add 4M HCl in Dioxane (1.5 equiv) dropwise. A white precipitate will form immediately.[1]

-

Isolation: Filter the solid under nitrogen. Wash with cold ether.[1]

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Yield: Expect ~85-90% (approx.[1] 10.5 g).[1] Appearance: Off-white to beige crystalline solid.[1]

Part 4: Process Visualization

Figure 2: Step-by-step process flow from the indole precursor to the stable hydrochloride salt.

Part 5: Quality Control & Characterization[1]

To ensure the integrity of the "discovery" (synthesis), the following analytical parameters must be met. The key differentiator is the NMR shift of the C2/C3 protons.[1]

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to beige solid |

| Purity | HPLC (254 nm) | > 98.0% |

| Identity | ¹H NMR (DMSO-d₆) | Absence of aromatic C2/C3 protons (6.5-7.5 ppm range). Presence of triplets at ~3.6 ppm (C2) and ~3.2 ppm (C3).[1] |

| Counterion | Ion Chromatography | Chloride content: 16.4% ± 0.5% |

| Residual Solvent | GC-Headspace | AcOH < 5000 ppm; DCM < 600 ppm |

Part 6: Applications in Drug Discovery[2][3]

The availability of Methyl indoline-4-carboxylate has enabled specific medicinal chemistry campaigns:

-

PARP Inhibitors: The indoline 4-carboxylate mimics the benzamide pharmacophore of PARP-1 inhibitors (like Veliparib) but with different solubility and metabolic stability profiles.[1]

-

MDM2 Antagonists: Used in the synthesis of isoindolinone-based inhibitors where the ester serves as a handle for cyclization.[1]

-

Library Synthesis: The secondary amine (indoline NH) allows for urea/amide formation, while the ester allows for saponification and coupling.[1] This "orthogonal functionality" makes it ideal for Diversity-Oriented Synthesis (DOS).[1]

References

-

Leimgruber, W., & Batcho, A. D. (1971).[1] The synthesis of indoles from o-nitrotoluenes. 3rd International Congress of Heterocyclic Chemistry. (The foundational method for 4-substituted indoles).[1]

-

Gribble, G. W., et al. (1974).[1] Reactions of Sodium Borohydride in Acidic Media.[1][2] I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids. Journal of the American Chemical Society.[1][3] Link[1]

-

Organic Syntheses. (2008). Synthesis of Methyl Indole-4-carboxylate. Organic Syntheses, Vol. 85, p. 231.[1] (Modern Pd-catalyzed route to the precursor).[1][4] Link

-

AbbVie Inc. (2011).[1] Patent WO2011031754: Synthesis of PARP Inhibitors.[1] (Demonstrates the utility of 4-substituted bicyclic systems in drug development). Link

-

BenchChem. (2024).[1] this compound Product Data. (Physical properties and CAS verification). Link

Sources

Technical Master Guide: Methyl Indoline-4-Carboxylate Hydrochloride

Advanced Synthesis, Functionalization, and Medicinal Applications

Executive Summary

Methyl indoline-4-carboxylate hydrochloride (CAS: 1187927-40-7 for HCl salt; 118792-40-7 related) is a high-value heterocyclic building block that has emerged as a "privileged scaffold" in modern drug discovery. Unlike its oxidized counterpart (indole), the indoline (2,3-dihydro-1H-indole) core offers a distinct 3D vector and reduced aromaticity, critical for optimizing solubility and metabolic stability in lead compounds.

This guide provides a rigorous technical analysis of this compound, focusing on its role as a key intermediate in the synthesis of Bexicaserin (LP352) , a selective 5-HT2C receptor agonist for refractory epilepsies. We detail the chemoselective synthesis strategies—specifically the superiority of ionic hydrogenation over catalytic methods—and provide validated protocols for its integration into complex pharmaceutical architectures.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | Methyl 2,3-dihydro-1H-indole-4-carboxylate hydrochloride |

| Common Name | Methyl indoline-4-carboxylate HCl |

| CAS Number | 1187927-40-7 (HCl salt) |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents |

| pKa (Calculated) | ~3.5 (Conjugate acid of amine) |

| Storage | Hygroscopic; Store at 2-8°C under inert atmosphere (Argon/Nitrogen) |

Strategic Synthesis: The Ionic Hydrogenation Protocol

The primary challenge in synthesizing methyl indoline-4-carboxylate is the chemoselective reduction of the corresponding indole precursor (Methyl indole-4-carboxylate) without reducing the ester moiety or the benzene ring.

The "Gold Standard" Route: Ionic Hydrogenation

While catalytic hydrogenation (H₂/Pd-C) is common, it often requires high pressure or specialized solvents (e.g., HFIP) to prevent over-reduction to the octahydroindole. The industry-preferred method utilizes Triethylsilane (Et₃SiH) in Trifluoroacetic Acid (TFA) .

Mechanistic Insight: This transformation proceeds via ionic hydrogenation .

-

Protonation: TFA protonates the indole at the C3 position, generating a highly electrophilic indoleninium (iminium) cation.

-

Hydride Transfer: The silane (Et₃SiH) delivers a hydride to the C2 position.

-

Selectivity: The benzene ring remains aromatic (untouched), and the ester is stable under these acidic conditions, unlike with hydride reagents like LiAlH₄.

Experimental Protocol

Step 1: Precursor Preparation (Methyl Indole-4-Carboxylate) Reference: Organic Syntheses, Vol. 87, p. 209 (2010).

-

Reagents: Methyl 2-ethenyl-3-nitrobenzoate, Pd(OAc)₂, CO (59 psi), CH₃CN.[1]

-

Conditions: 90°C, 50 h.

-

Yield: ~91%.[1]

Step 2: Selective Reduction to Indoline

-

Reagents: Methyl indole-4-carboxylate (1.0 equiv), Triethylsilane (3.0 equiv), TFA (Solvent/Reagent).

-

Procedure:

-

Dissolve methyl indole-4-carboxylate in neat TFA (concentration ~0.5 M) under N₂.

-

Cool to 0°C.

-

Add Triethylsilane dropwise to control exotherm.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor by LC-MS for disappearance of indole (M+H 176) and appearance of indoline (M+H 178).

-

Workup: Concentrate TFA in vacuo. Basify residue with sat.[2] NaHCO₃ (aq) to pH 8. Extract with Ethyl Acetate.[3][1]

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Step 3: Salt Formation (HCl)

-

Dissolve the free base oil in diethyl ether or dioxane.

-

Add 4M HCl in dioxane (1.1 equiv) dropwise at 0°C.

-

Filter the resulting precipitate and wash with cold ether to obtain the hydrochloride salt.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis emphasizing the ionic hydrogenation mechanism.

Applications in Medicinal Chemistry

The C4-substituted indoline scaffold is a critical pharmacophore. The ester at C4 provides a handle for further functionalization (e.g., amidation), while the secondary amine (N1) allows for core expansion.

Case Study: Bexicaserin (LP352)

Therapeutic Area: Developmental and Epileptic Encephalopathies (DEEs). Mechanism: Highly selective 5-HT2C Receptor Agonist.

In the synthesis of Bexicaserin, Methyl indoline-4-carboxylate serves as the starting material for the tricyclic core.[3] The synthesis demonstrates the versatility of the scaffold:

-

N-Alkylation: Reaction at N1 with hydroxyacetonitrile.

-

Pictet-Spengler Cyclization: The C4-ester directs steric bulk, but the cyclization occurs at the adjacent position to form the tricyclic azepinoindole system.

-

Amidation: The C4-methyl ester is hydrolyzed and coupled with amines to tune receptor selectivity (5-HT2C vs 5-HT2A/2B).

Retrosynthetic Analysis of 5-HT2C Agonists

Figure 2: Retrosynthetic logic placing Methyl Indoline-4-carboxylate as the linchpin intermediate.

Handling, Stability, and Safety

Stability Profile

-

Oxidation Risk: Indolines are susceptible to oxidation back to indoles upon prolonged exposure to air and light. The HCl salt is significantly more stable than the free base.

-

Hydrolysis: The methyl ester is sensitive to strong aqueous bases (LiOH, NaOH) and strong acids at elevated temperatures.

Safety Protocols (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE Requirements: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially when handling the TFA reduction step due to corrosive vapors.

References

-

Synthesis of Indole Precursor

-

Medicinal Application (Bexicaserin)

- Title: Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352).

- Source: Journal of Medicinal Chemistry (ACS), 2024/2025 (Early Access).

-

URL:[Link] (Note: Search DOI 10.1021/acs.jmedchem.4c02923 for direct access).

-

Ionic Hydrogenation Methodology

-

Safety Data

- Title: Methyl Indoline-4-carboxyl

- Source: BLD Pharm / PubChem.

-

URL:[Link]

Sources

Technical Monograph: Methyl Indoline-4-Carboxylate Hydrochloride

Precision Nomenclature, Chemical Identity, and Synthetic Utility

Executive Summary & Core Identity

Methyl indoline-4-carboxylate hydrochloride is a critical bicyclic intermediate employed in the synthesis of bioactive pharmacophores, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural rigidity, provided by the fused 2,3-dihydro-1H-indole system, makes it a "privileged scaffold" for orienting substituents in three-dimensional space.

However, its procurement and application are frequently plagued by nomenclature ambiguity, specifically confusion with its oxidized analog, Methyl indole-4-carboxylate. This guide serves as the definitive reference for the identity, synthesis, and handling of this compound.

The Identity Matrix: Synonyms & Digital Identifiers

The following table consolidates all valid nomenclature to ensure cross-database interoperability.

| Naming Convention | Identifier / Synonym | Context |

| Common Name | Methyl indoline-4-carboxylate HCl | General Laboratory Use |

| IUPAC Name | Methyl 2,3-dihydro-1H-indole-4-carboxylate hydrochloride | Formal Publications |

| CAS Registry Number | 1187927-40-7 | Procurement & Regulatory |

| Inverted CAS Name | 1H-Indole-4-carboxylic acid, 2,3-dihydro-, methyl ester, hydrochloride | Chemical Abstracts Service |

| Structural Synonym | 4-Methoxycarbonylindoline hydrochloride | Functional Group Focus |

| Free Base CAS | 120485-16-9 (approximate/related) | Note: Usually supplied as HCl |

| SMILES | COC(=O)C1=C2CCNC2=CC=C1.Cl | Chemoinformatics |

| InChI Key | SBSHOJQKDISHLU-UHFFFAOYSA-N | Digital Fingerprinting |

Structural Disambiguation & Nomenclature Hierarchy

A primary source of experimental failure is the substitution of the indoline (dihydro) form with the indole (aromatic) form. The indoline core contains a basic secondary amine (

Visualization: Nomenclature & Connectivity Map

The following diagram illustrates the hierarchical relationship between the chemical structure and its various identifiers, highlighting the critical "4-position" ester functionality.

Figure 1: Hierarchical breakdown of chemical identity and nomenclature layers.

Synthetic Pathways & Protocols

While Methyl indoline-4-carboxylate HCl is commercially available, in-house synthesis is often required to ensure purity or to introduce isotopic labels. The most robust route involves the selective reduction of the corresponding indole precursor.

Synthesis Workflow (Indole Reduction)

Reaction Logic: The indole C2-C3 double bond is electron-rich but can be selectively reduced using sodium cyanoborohydride (

Figure 2: Validated synthetic route from the indole precursor to the indoline hydrochloride salt.

Detailed Protocol: Selective Reduction and Salt Formation

Note: This protocol assumes starting from Methyl indole-4-carboxylate.

Step 1: Reduction (Free Base Formation)

-

Dissolution: Dissolve 10.0 mmol of Methyl indole-4-carboxylate in 30 mL of Glacial Acetic Acid (

). -

Reagent Addition: Cool to 10°C. Add Sodium Cyanoborohydride (

, 30.0 mmol) portion-wise over 20 minutes. Caution: HCN generation possible; use a fume hood. -

Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The fluorescent indole spot should disappear.

-

Workup: Pour reaction mixture into ice water. Basify to pH 9 using saturated

or 1M -

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

Step 2: Hydrochloride Salt Formation

-

Solubilization: Dissolve the crude oil (free base) in a minimal amount of dry Diethyl Ether or Methanol (approx. 10 mL).

-

Acidification: Dropwise add 4M HCl in Dioxane (1.2 equivalents) at 0°C.

-

Precipitation: A white to off-white solid will precipitate immediately. Stir for 30 minutes.

-

Isolation: Filter the solid, wash with cold ether, and dry under high vacuum.

-

Yield: Typical yields range from 85-95%.

Analytical Characterization (The "Fingerprint")

To validate the compound identity and distinguish it from the indole starting material, compare against these expected parameters.

| Parameter | Methyl Indoline-4-carboxylate HCl | Methyl Indole-4-carboxylate (Impurity) |

| Appearance | Off-white to beige solid | White to yellow crystalline powder |

| 1H NMR (Aromatic) | 3 protons (dd, t, d pattern) | 4 protons (complex aromatic system) |

| 1H NMR (Aliphatic) | Two triplets/multiplets at ~3.0-3.8 ppm (C2/C3 protons) | Absent (C2/C3 are aromatic CH) |

| Mass Spec (ESI+) | [M+H]+ = 178.08 (Free base mass) | [M+H]+ = 176.06 |

| Solubility | High in Water, DMSO, MeOH | Low in Water; High in DCM, EtOAc |

Critical QC Check: The presence of signals around 6.5-7.5 ppm without the aliphatic multiplets at 3.0-4.0 ppm indicates oxidation back to the indole form. Store the HCl salt under inert gas (Argon) at -20°C to prevent auto-oxidation.

Applications in Drug Discovery

Methyl indoline-4-carboxylate serves as a versatile building block.[1][2] The secondary amine at position 1 is a nucleophilic handle for:

-

N-Alkylation/Acylation: Library generation for SAR studies.

-

Buchwald-Hartwig Coupling: Introduction of aryl groups.

-

Scaffold Hopping: Replacing more planar indole cores to improve solubility or alter metabolic stability (

character increases "F3" score).

It is specifically referenced in the development of SIRT3 inhibitors and antiviral agents where the indoline geometry provides optimal binding pocket fit compared to the planar indole [1, 2].

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53302065, this compound. Retrieved from [Link]

Sources

"Methyl indoline-4-carboxylate hydrochloride" physical appearance

Part 1: Executive Summary & Chemical Identity

Methyl indoline-4-carboxylate hydrochloride (CAS: 1187927-40-7) is a specialized bicyclic amino ester used primarily as a scaffold in the synthesis of bioactive molecules, particularly those targeting serine proteases and kinase pathways. Unlike its aromatic counterpart (methyl indole-4-carboxylate), the indoline derivative contains a saturated C2-C3 bond, rendering the pyrrole ring non-aromatic.

This structural distinction dictates its physical appearance and stability profile. While the hydrochloride salt form is engineered for enhanced stability, the compound remains susceptible to oxidative dehydrogenation, a process often signaled by a distinct colorimetric shift.

Core Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | Methyl 2,3-dihydro-1H-indole-4-carboxylate hydrochloride |

| CAS Number | 1187927-40-7 (Commercial); 155135-61-8 (Related Registry) |

| Molecular Formula | C₁₀H₁₁NO₂[1][2][3][4][5][6] · HCl |

| Molecular Weight | 213.66 g/mol |

| Structural Class | Indoline (2,3-Dihydroindole) |

Part 2: Physical Characterization[8]

Macroscopic Appearance

The physical appearance of this compound is a critical "first-pass" quality control indicator.

-

High Purity State (>98%):

-

Degraded/Oxidized State:

-

Color: Deep yellow, orange, or brown.

-

Cause: The darkening is a visual marker of dehydrogenation, where the indoline (colorless/pale) oxidizes back to the fully aromatic indole species (often highly colored impurities), or forms N-oxide byproducts.

-

Solubility Profile

The hydrochloride salt significantly alters the solubility profile compared to the free base.

-

Primary Solvents: Highly soluble in Methanol (MeOH) , Dimethyl Sulfoxide (DMSO) , and Water (moderate to high).

-

Insolubility: Practically insoluble in non-polar solvents like Hexanes or Diethyl Ether.

-

Application Note: For biological assays, stock solutions should be prepared in DMSO. For synthetic workups, methanol is the preferred solvent for transfer.

Part 3: Stability & Degradation Logic (The "Browning" Effect)

The most common technical challenge with indoline-4-carboxylates is their propensity to undergo oxidative dehydrogenation. This section details the mechanism and prevention.[6][7]

The Oxidation Pathway

Indolines are effectively "reduced indoles." thermodynamically, the aromatic indole system is more stable. Consequently, exposure to air (oxygen) and light can drive the loss of hydrogen across the C2-C3 bond.

Visualization: Degradation & Quality Control Logic

The following diagram illustrates the relationship between storage conditions, chemical transformation, and physical appearance.

Figure 1: Mechanistic pathway of oxidative degradation leading to color change.

Part 4: Experimental Protocols

Protocol A: Recrystallization (Purification of Darkened Material)

If the material has transitioned to a dark yellow or brown solid, it indicates partial oxidation. The following protocol restores purity by exploiting the solubility differential between the salt and the neutral indole impurity.

Prerequisites:

-

Solvent System: Methanol (MeOH) and Diethyl Ether (Et₂O).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude brown solid in the minimum amount of warm Methanol (approx. 40-50°C). Do not boil.

-

Filtration: If insoluble black particulates remain, filter rapidly through a sintered glass funnel.

-

Precipitation: Cool the solution to room temperature. Slowly add Diethyl Ether (an anti-solvent for the HCl salt) until a persistent turbidity forms.

-

Crystallization: Store at 4°C for 12 hours. The hydrochloride salt will crystallize out, while the neutral indole impurities typically remain in the mother liquor.

-

Isolation: Filter the off-white crystals under inert gas. Wash with cold Et₂O.

-

Drying: Dry under high vacuum (< 1 mbar) at room temperature for 4 hours.

Protocol B: Synthesis Workflow (Salt Formation)

When synthesizing this compound from the free base (Methyl indoline-4-carboxylate), precise acidification is required to prevent hydrolysis of the ester moiety.

Figure 2: Controlled salt formation workflow to ensure ester stability.

Part 5: Quality Control Specifications

To validate the physical appearance, the following analytical benchmarks should be met:

| Test | Specification | Experimental Insight |

| Appearance | Off-white to pale yellow solid | Dark yellow indicates >2% indole impurity. |

| 1H-NMR (DMSO-d6) | Consistent structure | Look for two triplets (approx. 3.0-3.6 ppm) corresponding to the C2/C3 indoline protons. Absence of aromatic C2/C3 protons (6.5-7.5 ppm range) confirms no oxidation. |

| Mass Spectrometry | m/z = 178.08 [M+H]⁺ | The parent ion corresponds to the free base (MW 177.20). |

| Chloride Content | 16.0% - 17.0% | Theoretical: 16.6%. Confirms mono-hydrochloride stoichiometry. |

Part 6: References

-

PubChem. (2025).[1][3] this compound (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

Organic Syntheses. (2012). Synthesis of Methyl Indole-4-carboxylate (Reference for Indole comparison). Org. Synth. 2012, 89, 115-124. Retrieved January 31, 2026, from [Link]

Sources

- 1. methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | C10H12ClNO2 | CID 19828511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl- | C10H11NO2 | CID 117203132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Skatole SDS GHS MSDS Sheet [skatole.net]

Methodological & Application

Application Note: Methyl Indoline-4-Carboxylate Hydrochloride in Medicinal Chemistry

[1]

Abstract

Methyl indoline-4-carboxylate hydrochloride (CAS: 1187927-40-7) is a high-value pharmacophore building block used to access "privileged" bicyclic scaffolds. Unlike its flat, aromatic congener (indole), the indoline core offers increased

Introduction: The "Vector 4" Advantage

In medicinal chemistry, the geometric orientation of substituents determines potency. The indoline-4-carboxylate scaffold provides a unique substitution vector (C4) that is orthogonal to the nitrogen lone pair (N1).

-

Geometric Distinctness: While C5/C6 substitutions on indole/indoline cores typically bury groups into hydrophobic pockets, the C4-carboxylate vector often points toward the solvent interface or specific "roof" regions of ATP-binding sites.

-

Metabolic Stability: The methyl ester serves as a robust precursor. It blocks the metabolically labile C4 position until activation, while the indoline core is less prone to oxidative metabolism than electron-rich indoles, unless deliberately oxidized.

-

Solubility: The hydrochloride salt form significantly improves shelf-stability and aqueous solubility compared to the free base, which is prone to air-oxidation (dehydrogenation) to the indole.

Chemical Properties & Handling[2][3]

| Property | Specification | Critical Note |

| CAS | 1187927-40-7 | Distinct from indole-4-carboxylate (CAS 39830-66-5). |

| MW | 213.66 g/mol | Includes HCl salt.[1] Free base MW: 177.20. |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation to indole. |

| Solubility | DMSO, MeOH, Water (moderate) | Free base is lipophilic; Salt is polar. |

| Stability | Hygroscopic; Air-sensitive (Free base) | Store at -20°C under Argon. |

Handling Protocol: Free Base Liberation

The HCl salt is stable but unreactive in nucleophilic substitutions. You must neutralize it in situ or isolate the free base immediately before use.

Caution: The free indoline base is prone to spontaneous oxidation to the indole in air.

-

Suspend the HCl salt in EtOAc or DCM.

-

Wash with saturated aqueous NaHCO₃ (2x).

-

Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

IMMEDIATE ACTION: Use the resulting oil immediately in the next step (e.g., N-alkylation). Do not store the free base.

Synthetic Utility & Workflows

The utility of this scaffold lies in its bifunctionality: the Nucleophilic Nitrogen (N1) and the Electrophilic Ester (C4) .

Workflow A: The "GPR52/CNS" Agonist Route

Recent literature (e.g., J. Med. Chem. 2025, Google Patents ES2784316T3) highlights this scaffold in developing GPR52 and 5-HT2C agonists. The strategy involves N-arylation followed by C4-amide formation.

Workflow B: The "Scaffold Morphing" Route

The ester can be reduced to an alcohol or aldehyde to facilitate cyclization, creating tricyclic cores (e.g., pyrrolo[3,2,1-ij]quinolines) often found in alkaloids.

Visualizing the Synthetic Logic

Figure 1: Divergent synthetic pathways. The green path represents the primary medicinal chemistry route for GPCR ligands. The red dashed line indicates a stability risk.

Detailed Experimental Protocols

Protocol 1: N-Arylation (Buchwald-Hartwig Coupling)

Targeting the N1 position with a heteroaryl halide.

Rationale: The indoline nitrogen is moderately nucleophilic but sterically hindered by the peri-C7 proton. Palladium catalysis is preferred over SNAr unless the electrophile is highly activated (e.g., chloropyridine with EWGs).

Materials:

-

Methyl indoline-4-carboxylate HCl (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Pd₂(dba)₃ (0.05 eq)

-

Xantphos or BINAP (0.10 eq)

-

Cs₂CO₃ (3.0 eq)

-

Toluene or Dioxane (degassed)

Steps:

-

Neutralization: Partition the HCl salt between EtOAc and sat. NaHCO₃. Separate, dry, and concentrate the free base.

-

Setup: In a glovebox or under Argon, combine the free base, Aryl Bromide, Pd catalyst, Ligand, and Base in the solvent (0.1 M concentration).

-

Reaction: Seal the tube and heat to 100°C for 12–16 hours.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

-

QC Check: Verify no oxidation to indole has occurred (check aromatic region in ¹H NMR).

Protocol 2: C4-Ester Hydrolysis & Amide Coupling

Converting the ester to the bioactive carboxamide.

Rationale: The methyl ester is sterically crowded by the C3 and C5 protons. Standard LiOH hydrolysis requires heat. For the coupling, HATU is superior to EDC due to the potential for steric hindrance at the C4 position.

Materials:

-

N-substituted Methyl indoline-4-carboxylate (1.0 eq)

-

LiOH·H₂O (3.0 eq)

-

THF/MeOH/Water (3:1:1 ratio)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Amine partner (1.2 eq)

Steps:

-

Hydrolysis: Dissolve the ester in THF/MeOH/Water. Add LiOH. Heat at 60°C for 4 hours. (Monitor by LCMS; acid forms slowly).

-

Acid Isolation: Acidify carefully to pH 4 with 1N HCl. Extract with EtOAc. (Note: Amino-acids may be zwitterionic; if water-soluble, lyophilize).

-

Coupling: Dissolve the crude acid in DMF (dry). Add DIPEA, then HATU. Stir for 5 mins to activate.

-

Addition: Add the Amine partner. Stir at RT for 2-12 hours.

-

Purification: Reverse-phase HPLC is recommended to remove urea byproducts and unreacted amine.

Troubleshooting & Critical Parameters

| Issue | Cause | Solution |

| Low Yield in N-Alkylation | HCl salt quenching base | Must generate Free Base before adding expensive catalysts. |

| Spontaneous Oxidation | Air exposure of free base | Keep under Argon. Add antioxidant (BHT) if storing intermediates. |

| Incomplete Hydrolysis | Steric hindrance at C4 | Increase temp to 70°C; use KOTMS in THF as an anhydrous alternative. |

| Rotamers in NMR | Amide bond rotation | C4-amides often show broad peaks. Run NMR at 80°C to coalesce. |

References

-

GPR52 Agonists & CNS Applications

-

5-HT2C Agonists (Bexicaserin/LP352)

-

Synthesis Protocols (Indoline Formation)

-

General Scaffold Utility

- Indole and indoline scaffolds in drug discovery.

-

Source:

Sources

- 1. This compound|CAS 1187927-40-7 [benchchem.com]

- 2. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Buy Indoline-4-carboxylic acid hydrochloride | 1187933-04-5 [smolecule.com]

- 6. HRP20200819T1 - Indole carboxamides compounds useful as kinase inhibitors - Google Patents [patents.google.com]

Application Notes & Protocols: Methyl Indoline-4-Carboxylate Hydrochloride in Agrochemical Research

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

In the continuous search for novel, effective, and environmentally conscious agrochemicals, the focus often turns to "privileged scaffolds"—molecular frameworks that can interact with multiple biological targets. The indoline structure, a bicyclic heterocyclic compound, represents one such scaffold and is prevalent in numerous natural products and synthetic molecules with significant biological activity.[1][2] Methyl indoline-4-carboxylate hydrochloride (CAS: 1187927-40-7) is a key derivative of this scaffold, serving as a versatile building block for the synthesis of new active ingredients in agriculture.[3][4]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides the scientific rationale, application notes, and detailed screening protocols for leveraging this compound as a precursor in the discovery of next-generation herbicides, fungicides, and insecticides. The hydrochloride salt form is specifically utilized to enhance the compound's stability and solubility in experimental settings.[3]

Section 1: Scientific Rationale for Agrochemical Development

The indoline core's utility stems from its unique structural and electronic properties. The non-coplanar rings can improve physicochemical characteristics like water solubility, while the nitrogen atom and benzene ring can engage in various interactions (hydrogen bonding, hydrophobic interactions) with protein residues at a biological target site.[1] This versatility allows for the development of derivatives with distinct modes of action.

Potential as a Herbicide Precursor: Disrupting Plant Growth Signaling

Many potent herbicides function by mimicking natural plant hormones, leading to uncontrolled and lethal growth in weeds.[5] Indole-3-acetic acid (IAA) is the most common natural auxin in plants, and its signaling pathway is a prime target for herbicide development.[5] Derivatives of methyl indoline-4-carboxylate can be designed as synthetic auxins.

Causality of Action: These synthetic mimics bind to the auxin receptor, Transport Inhibitor Response 1 (TIR1), an F-box protein.[5] This binding event stabilizes the interaction between TIR1 and Aux/IAA repressor proteins, leading to the ubiquitination and subsequent degradation of the repressors.[5][6] The removal of these repressors unleashes the expression of auxin-responsive genes, causing a catastrophic disruption of normal plant development and ultimately, weed death.[5]

Caption: Mitochondrial disruption as a fungicidal mechanism.

Potential as an Insecticide Precursor: Inducing Nervous System Paralysis

The insect nervous system is a well-established target for insecticides. Indole-based structures can be designed to interfere with synaptic transmission, leading to paralysis and death. [2]A primary target is the nicotinic acetylcholine receptor (nAChR), which is critical for nerve impulse propagation in insects.

Causality of Action: Derivatives of methyl indoline-4-carboxylate can act as agonists of nAChRs, mimicking the neurotransmitter acetylcholine (ACh). [2]Unlike ACh, which is rapidly degraded by acetylcholinesterase (AChE) to terminate the signal, these synthetic mimics are poor substrates for AChE. [2][7]This leads to continuous and uncontrolled stimulation of the nAChRs, causing hyperexcitation of the nervous system, followed by paralysis and eventual death of the insect. [2]

Caption: Insecticidal action via nAChR hyper-activation.

Section 2: Synthesis and Derivatization Workflow

The parent compound, methyl indoline-4-carboxylate, can be synthesized efficiently from commercially available materials. [8]The hydrochloride salt is typically prepared in the final step by treating the free base with HCl in a suitable solvent. For agrochemical discovery, a library of analogues is required. A robust strategy involves functionalizing the indoline nitrogen (N1 position) and the benzene ring.

Workflow Rationale: This parallel synthesis approach allows for the rapid generation of a diverse set of compounds. Modifying the N1 position with various alkyl and acyl groups alters the molecule's lipophilicity and steric profile. Modifying the benzene ring (e.g., via halogenation or nitration) changes the electronic properties, which can significantly impact binding affinity to the target protein.

Caption: Workflow for creating a derivative library.

Section 3: Experimental Protocols for Bioactivity Screening

The following protocols provide standardized methods for the initial evaluation of novel derivatives synthesized from this compound.

Protocol: Preliminary Herbicidal Activity Screening (Whole Plant Assay)

This protocol is designed for a rapid, phenotypic screen to identify compounds with pre- and post-emergence herbicidal activity using a model broadleaf plant, Arabidopsis thaliana. [9][10] Materials:

-

Arabidopsis thaliana (Col-0) seeds.

-

Test compounds dissolved in DMSO to create 100 mM stock solutions.

-

96-well microplates.

-

Murashige-Skoog (MS) agar medium.

-

Growth chamber with controlled light and temperature.

-

Positive control (e.g., commercial herbicide like Glyphosate or 2,4-D).

-

Negative control (DMSO).

Step-by-Step Methodology:

-

Stock Solution Preparation: Dissolve test compounds in 100% DMSO to a final concentration of 100 mM.

-

Pre-Emergence Assay: a. Aliquot 2.5 µL of each test compound stock solution (or control) into the wells of a 96-well plate. [9]This will be diluted to a final test concentration (e.g., 100 µM) upon adding the agar. b. Prepare molten MS-agar medium and pour 250 µL into each well. Allow to solidify. [9] c. Stratify seeds in sterile water at 4°C for 3 days to synchronize germination. [9] d. Sow 30-40 sterilized seeds onto the agar surface in each well. e. Seal the plates with porous tape and incubate in a growth chamber (16h light/8h dark, 26°C). [9]3. Post-Emergence Assay: a. Sow seeds on MS-agar plates and grow for 7-10 days until seedlings have developed true leaves. b. Prepare spray solutions of the test compounds at the desired concentration (e.g., 150 g active ingredient/hectare equivalent) in a water/acetone/tween solution. c. Evenly spray the seedlings with the test solutions. The negative control should be the solvent blank. d. Return plants to the growth chamber.

-

Data Collection & Analysis: a. After 14-16 days, visually assess the plants for herbicidal effects. b. Record data using a scoring system (e.g., 0% = no effect, 100% = complete plant death). Note specific symptoms like chlorosis (yellowing), necrosis (browning/death), and growth inhibition. c. Compare the activity of test compounds to the positive and negative controls.

Data Presentation Table:

| Compound ID | Test Conc. (µM) | Pre-Emergence Inhibition (%) | Post-Emergence Inhibition (%) | Phenotypic Observations |

| Control (-) | 0 | 0 | 0 | Healthy growth |

| Control (+) | 50 | 100 | 100 | Necrosis, death |

| M4C-001 | 100 | 85 | 60 | Stunted growth, chlorosis |

| M4C-002 | 100 | 10 | 5 | Minor stunting |

Protocol: In Vitro Antifungal Assay (Broth Microdilution Method)

This protocol determines the half-maximal effective concentration (EC₅₀) and minimum fungicidal concentration (MFC) of test compounds against plant pathogenic fungi like Fusarium solani. [11][12] Materials:

-

Fungal culture (Fusarium solani, Rhizoctonia solani, etc.).

-

Potato Dextrose Broth (PDB) or a suitable enriched medium like fRPMI. [12]* 96-well microplates.

-

Test compounds in DMSO (10 mg/mL stock).

-

Spectrophotometer (plate reader).

-

Positive control (e.g., Carbendazim).

Step-by-Step Methodology:

-

Fungal Inoculum Preparation: Grow the fungus on PDA plates. Harvest spores (or mycelial fragments for non-sporulating fungi) and suspend in sterile water. Adjust the suspension to a final concentration of 1 x 10⁵ spores/mL.

-

Serial Dilution: a. In a 96-well plate, add 100 µL of PDB to each well. b. Add 2 µL of the 10 mg/mL compound stock to the first well and mix thoroughly. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard 100 µL from the last well. This creates a range of concentrations.

-

Inoculation: Add 100 µL of the fungal inoculum to each well. The final volume will be 200 µL. Include wells for a positive control, a negative (DMSO) control, and a media-only blank.

-

Incubation: Incubate the plates at 25-28°C for 48-72 hours, or until robust growth is seen in the negative control wells.

-

EC₅₀ Determination: a. Measure the optical density (OD) at 600 nm using a plate reader. b. Calculate the percentage of growth inhibition for each concentration relative to the negative control. c. Plot inhibition (%) versus log(concentration) and use non-linear regression to determine the EC₅₀ value.

-

MFC Determination: a. Take a 10 µL aliquot from each well that shows >90% inhibition. b. Spot the aliquot onto a fresh PDA plate. c. Incubate the plate for 3-5 days. d. The MFC is the lowest concentration of the compound from which the fungus fails to regrow on the PDA plate. [13] Data Presentation Table:

| Compound ID | Target Fungus | EC₅₀ (µg/mL) | MFC (µg/mL) |

| Control (+) | Fusarium solani | 1.5 | 6.25 |

| M4C-001 | Fusarium solani | 8.2 | 31.25 |

| M4C-002 | Fusarium solani | >100 | >100 |

| M4C-001 | Rhizoctonia solani | 15.6 | 62.5 |

Protocol: Insecticidal Activity Screening (Topical Application Assay)

This protocol assesses the contact toxicity of test compounds and determines the median lethal dose (LD₅₀) for a model insect pest, such as the fall armyworm (Spodoptera frugiperda). [14][15] Materials:

-

Third-instar larvae of S. frugiperda.

-

Test compounds dissolved in acetone (1 mg/mL stock).

-

Micro-applicator or calibrated micropipette.

-

Petri dishes with artificial diet.

-

Positive control (e.g., Cypermethrin).

Step-by-Step Methodology:

-

Dose Preparation: Prepare serial dilutions of the test compound stock solution in acetone to create a range of doses (e.g., 0.1, 0.5, 1, 5, 10 µ g/larva ).

-

Topical Application: a. Immobilize a larva by placing it on a cold plate or using gentle forceps. b. Using a micro-applicator, apply 1 µL of the test solution directly to the dorsal thorax of the larva. [14] c. Treat at least 20 larvae per concentration level. d. The negative control group should be treated with 1 µL of acetone only.

-

Incubation: Place each treated larva in an individual petri dish containing a small piece of artificial diet. Maintain at 25°C with a 14:10 light:dark cycle.

-

Mortality Assessment: a. Record mortality at 24, 48, and 72 hours post-application. b. A larva is considered dead if it cannot move in a coordinated manner when prodded with a soft brush.

-

LD₅₀ Calculation: a. Correct the mortality data for control mortality using Abbott's formula if necessary. b. Use probit analysis to calculate the LD₅₀ value, which is the dose required to kill 50% of the test population.

Data Presentation Table:

| Compound ID | 48h Mortality @ 5 µ g/larva (%) | LD₅₀ (µ g/larva ) | 95% Confidence Interval |

| Control (-) | 5 | N/A | N/A |

| Control (+) | 100 | 0.25 | (0.18 - 0.35) |

| M4C-001 | 90 | 1.8 | (1.2 - 2.7) |

| M4C-002 | 15 | >10 | N/A |

References

-

Li, M., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1087932. Retrieved from [Link]

-

Shi, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules, 28(3), 1417. Retrieved from [Link]

-

Li, M., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 869611. Retrieved from [Link]

-

Zhang, W., et al. (2025). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2840. Retrieved from [Link]

-

Li, M., et al. (2023). The role of indole derivative in the growth of plants: A review. ResearchGate. Retrieved from [Link]

-

Song, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. Retrieved from [Link]

-

Wang, J., et al. (2024). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. International Journal of Molecular Sciences, 25(11), 5894. Retrieved from [Link]

-

He, P., et al. (2023). Dynamic Roles of Insect Carboxyl/Cholinesterases in Chemical Adaptation. International Journal of Molecular Sciences, 24(4), 3841. Retrieved from [Link]

-

Song, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. ResearchGate. Retrieved from [Link]

-

Wang, G., et al. (2012). Synthesis and Herbicidal Activity of Isoindoline-1,3-dione Substituted Benzoxazinone Derivatives Containing a Carboxylic Ester Group. Journal of Agricultural and Food Chemistry, 60(32), 7846-7856. Retrieved from [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 84, 81. Retrieved from [Link]

-

Pridgeon, J. W., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. ResearchGate. Retrieved from [Link]

-

Luo, J., et al. (2024). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Journal of Agricultural and Food Chemistry, 72(1), 356-366. Retrieved from [Link]

-

Kumar, R., et al. (2024). Novel indazolylchromones: synthesis, fungicidal evaluation, molecular docking and aquatic toxicity prediction. Frontiers in Chemistry, 12, 1403598. Retrieved from [Link]

-

Patel, N. B., & Shaikh, F. M. (2019). Study and Characterization of Indole Carboxylate Derivative Synthesized Via Condensation. ResearchGate. Retrieved from [Link]

-

O’Meara, T. R., et al. (2024). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 68(4), e01157-23. Retrieved from [Link]

-

Pridgeon, J. W., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e5892protocols. Retrieved from [Link]

-